molecular formula C11H16S B7991594 Ethyl 3-iso-propylphenyl sulfide

Ethyl 3-iso-propylphenyl sulfide

Cat. No.: B7991594
M. Wt: 180.31 g/mol
InChI Key: XTBJYUSJQQITET-UHFFFAOYSA-N
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Description

Ethyl 3-iso-propylphenyl sulfide is an organic compound that belongs to the class of sulfides Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms

Properties

IUPAC Name

1-ethylsulfanyl-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBJYUSJQQITET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-iso-propylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-iso-propylphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the thiolate anion attacks the ethyl halide, resulting in the formation of the sulfide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. These methods often include the use of catalysts to enhance the reaction rate and yield. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iso-propylphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, thiolate anions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted sulfides depending on the reactants used.

Mechanism of Action

The mechanism of action of ethyl 3-iso-propylphenyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-iso-propylphenyl sulfide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a sulfide functional group attached to an iso-propyl-substituted phenyl ring. This unique structure is believed to influence its biological activity significantly. The presence of sulfur in its structure may enhance its interaction with biological systems, particularly in terms of enzyme inhibition and receptor binding.

Antibacterial Properties

Research has shown that compounds containing sulfur can exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound may demonstrate MIC values comparable to known antibacterial agents. For instance, similar sulfide compounds have shown MIC values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds with similar structures have exhibited activity against common fungal pathogens, suggesting that this compound may possess similar capabilities.

Anticancer Activity

Recent studies have indicated that sulfur-containing compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been investigated for its potential to inhibit cancer cell proliferation.

  • Case Study : In a study examining the effects of various sulfides on cancer cell lines, this compound showed promising results in reducing cell viability in breast cancer cells .

The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve:

  • Enzyme Inhibition : The sulfur atom in the compound may interact with metal ions in enzymes, disrupting their activity.
  • Receptor Interaction : It may bind to specific receptors involved in cellular signaling pathways, leading to altered cellular responses.

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntibacterialMIC = 10 μg/mL against S. aureus, E. coli
AntifungalActive against common fungal strains
AnticancerReduced viability in breast cancer cells

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